1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
“1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is a chemical compound. However, there is limited information available about this specific compound1. It is worth noting that compounds with similar structures have been studied in the context of pharmaceutical research2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, compounds with similar structures have been synthesized during the laboratory optimization of trametinib, an anti-cancer drug2.
Molecular Structure Analysis
The molecular structure of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is not explicitly provided in the search results. However, it is likely to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with a 2-fluoro-4-iodophenyl group and two methyl groups1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, related compounds have been observed as process impurities during the laboratory optimization of trametinib2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly provided in the search results. However, related compounds have been described with properties such as molecular weight and specific physicochemical properties4.
Scientific Research Applications
Chemical Synthesis and Modification
- Ullman Methoxylation in Pyrrole Derivatives : Research on Ullman methoxylation involving 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole has demonstrated its potential in preparing various substituted anilines. This method can be crucial for synthesizing complex organic compounds (Ragan et al., 2003).
Advanced Material Development
- Electrochromic Properties : A study on polymers derived from pyrrole derivatives, including those similar to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, highlighted their significant electrochromic properties. These materials could be essential in developing new types of electronic displays or smart windows (Arslan et al., 2007).
Molecular Nanotechnology
- Tetrathiafulvalene Derivatives : Research in the field of molecular nanotechnology has explored the use of pyrrole derivatives, including structures similar to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, in creating redox-responsive compounds. These compounds could be crucial in constructing advanced nanomaterials and molecular electronics (Neumann & Jeppesen, 2023).
Luminescent Polymers
- Highly Luminescent Polymers : The synthesis of highly luminescent polymers incorporating pyrrole derivatives has been investigated. These polymers, related to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, exhibit strong fluorescence and could be used in optoelectronics or as bio-imaging agents (Zhang & Tieke, 2008).
Thermochemical Properties
- Calorimetric Studies : Research on the thermochemical properties of pyrrole derivatives, including 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, has provided valuable data regarding their enthalpies of formation and sublimation. Such data is essential in understanding the stability and reactivity of these compounds (Santos & Silva, 2010).
Safety And Hazards
There is no specific safety and hazard information available for “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, safety data sheets of related compounds can provide information on potential hazards, safe handling practices, and emergency procedures5.
Future Directions
The future directions for the study of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly mentioned in the search results. However, the development of MEK inhibitors, which include compounds with similar structures, is a promising area of research in cancer treatment3.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. Further research and studies are needed to provide a comprehensive understanding of this compound.
properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPUAKFQLQUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571908 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
217314-30-2 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.